N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
“N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a phenoxy group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom. The phenoxy group consists of a phenyl ring connected to an oxygen atom, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) connected to the same carbon .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
This compound has been evaluated for its potential in the field of anti-inflammatory and analgesic medications. Derivatives of benzothiazole, such as the one mentioned, have shown significant activity in reducing inflammation and pain in experimental models. Their action is mediated chiefly through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Antibacterial Activity
Benzothiazole-containing analogues have been synthesized and studied for their potent antibacterial activity. These compounds, including the one , have been found to be effective against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . This makes them promising candidates for the development of new antibacterial agents .
Antimicrobial Agent Replacement
With the recent ban of certain antimicrobial agents in personal care products, benzothiazole derivatives are being considered as replacements due to their antimicrobial properties. They disrupt microbial fatty acid synthesis and cell membrane formation, which is crucial for preventing spoilage and infections .
Synthesis of Dispersed Azo Dyes
Benzothiazole derivatives are used in the synthesis of dispersed azo dyes, which have applications in textile dyeing. These dyes are synthesized through electrophilic substitution reactions and are valued for their colorfastness and vibrancy .
Pharmacological Evaluation
The compound has been part of pharmacological evaluations where its derivatives have been synthesized and tested for various biological activities. This includes studying their effects on ulcerogenic and lipid peroxidation activities, which are important for understanding the safety and efficacy of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition can lead to a decrease in inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are synthesized . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of prostaglandins and thus, decreased inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the levels of prostaglandins, leading to reduced inflammation and pain . .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRNJFNQJMNSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
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